3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, substituted with propan-2-yl groups and benzenesulfonyl moieties. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the propan-2-yl and benzenesulfonyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the triazoloquinazoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of propan-2-yl groups via alkylation reactions.
Sulfonylation Reactions: Attachment of benzenesulfonyl groups using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups or the triazoloquinazoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the triazoloquinazoline core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazoloquinazoline derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Imidazole Derivatives: Compounds with the imidazole ring, exhibiting a wide range of chemical and biological properties.
Uniqueness
3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its triazoloquinazoline core and the specific arrangement of functional groups. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-17(2)19-9-13-21(14-10-19)28-25-23-7-5-6-8-24(23)32-26(29-25)27(30-31-32)35(33,34)22-15-11-20(12-16-22)18(3)4/h5-18H,1-4H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKPTEFXHPLPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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